molecular formula C22H23ClN6O2 B12162856 3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide

3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide

Cat. No.: B12162856
M. Wt: 438.9 g/mol
InChI Key: NGCLBWFRNYUGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of the tetrazole and indole groups. Common reagents and conditions might include:

    Starting Materials: 4-chlorobenzyl chloride, 5-methoxyindole, and butanamide derivatives.

    Reagents: Sodium azide for tetrazole formation, various catalysts for coupling reactions.

    Conditions: Reactions might be carried out under inert atmospheres, with controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the indole or methoxy groups.

    Reduction: Reduction of the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Possible use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide
  • 3-(4-bromophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H23ClN6O2

Molecular Weight

438.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(tetrazol-1-yl)butanamide

InChI

InChI=1S/C22H23ClN6O2/c1-31-19-6-7-21-20(11-19)16(12-25-21)8-9-24-22(30)10-17(13-29-14-26-27-28-29)15-2-4-18(23)5-3-15/h2-7,11-12,14,17,25H,8-10,13H2,1H3,(H,24,30)

InChI Key

NGCLBWFRNYUGLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.